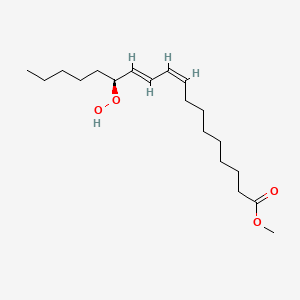

13(S)-HPODE methyl ester

Description

Properties

Molecular Formula |

C19H34O4 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

methyl (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate |

InChI |

InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 |

InChI Key |

WWBBEXJQOOTEIL-QGWXGPBYSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)OO |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |

Origin of Product |

United States |

Metabolic Transformations and Downstream Bioconversion Pathways of 13 S Hydroperoxyoctadecadienoic Acid and Its Methyl Ester

Reductive Metabolism to Hydroxyoctadecadienoic Acid (HODE)

The primary and most rapid metabolic fate of 13(S)-HPODE in cellular environments is its reduction to the corresponding stable alcohol, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). wikipedia.org This conversion is a critical step in the biosynthesis of various signaling molecules derived from linoleic acid.

Peroxidase-Dependent Reduction of 13(S)-Hydroperoxyoctadecadienoic Acid

In many biological systems, the reduction of 13(S)-HPODE to 13(S)-HODE is efficiently catalyzed by peroxidases. wikipedia.org Glutathione-dependent peroxidases, in particular, play a significant role in this process. medchemexpress.comnih.gov These enzymes utilize glutathione (B108866) as a reducing agent to detoxify the reactive hydroperoxide group, yielding the more stable hydroxyl derivative. medchemexpress.comnih.gov This enzymatic reduction is a crucial detoxification pathway, preventing the uncontrolled decomposition of 13(S)-HPODE into potentially damaging reactive species. The formation of 13(S)-HODE from linoleic acid in human leukocytes, for instance, occurs in a two-step process involving initial dioxygenation by a 15-lipoxygenase to form 13(S)-HPODE, followed by its rapid reduction by a glutathione-dependent peroxidase. nih.gov

Oxidative Metabolism to Oxo-Octadecadienoic Acid (OxoODE)

Following its formation, 13(S)-HODE can undergo further oxidation to yield 13-oxo-octadecadienoic acid (13-OxoODE), a ketone derivative with distinct biological activities. wikipedia.orgcaymanchem.com

NAD+-Dependent Dehydrogenation of 13(S)-HODE

The oxidation of 13(S)-HODE to 13-OxoODE is catalyzed by a specific NAD+-dependent dehydrogenase. wikipedia.orgnih.gov This enzyme, which has been identified in tissues such as the rat colonic mucosa, facilitates the conversion of the hydroxyl group at the C-13 position into a keto group. wikipedia.orgcaymanchem.com This reaction is a key step in the metabolic cascade of oxidized linoleic acid metabolites and leads to the formation of a molecule that can influence cellular processes like cell proliferation. caymanchem.comnih.gov

Hydroperoxide Lyase (HPL) Mediated Cleavage Products

An alternative metabolic pathway for 13(S)-HPODE involves its cleavage by the enzyme hydroperoxide lyase (HPL). nih.govmdpi.com This enzyme, a member of the cytochrome P450 family (CYP74), catalyzes the splitting of the fatty acid hydroperoxide into smaller aldehyde and oxo-acid fragments. nih.gov

Formation of Aldehydes and Oxo-Acids (e.g., 12-Oxo-9(Z)-dodecenoic Acid, Hexanal)

Specifically, 13-specific HPLs cleave 13(S)-HPODE to produce a C6 aldehyde, hexanal (B45976), and a C12 ω-oxo-acid, 12-oxo-9(Z)-dodecenoic acid. nih.govmdpi.comd-nb.info This reaction is responsible for the production of "green note" flavor compounds like hexanal in plants. nih.gov The process involves the formation of a transient hemiacetal intermediate which then spontaneously cleaves. acs.org The efficiency of this enzymatic cleavage can be high, with studies showing near-complete transformation of 13(S)-HPODE within seconds under optimal conditions. nih.gov

Epoxyalcohol and Trihydroxy Fatty Acid Derivatization

13(S)-HPODE can also be converted into more complex derivatives, including epoxyalcohols and trihydroxy fatty acids. hmdb.ca These transformations often involve intramolecular rearrangements and enzymatic activities. Isomerization of 13(S)-HPODE can lead to the formation of hydroxy-epoxides, such as those with an epoxide at the 12(13)-position and a hydroxyl group at the 9- or 11-position. acs.org These hydroxy-epoxides can be subsequently hydrolyzed, either non-enzymatically or through the action of epoxide hydrolases, to form stable trihydroxy metabolites known as trihydroxyoctadecenoic acids (TriHOMEs). acs.orgresearchgate.net In some biological systems, a highly specific enzyme cascade can lead to the formation of a single stereoisomer, (9S,12S,13S)-trihydroxyoctadecenoic acid, from 13(S)-HPODE. researchgate.net

Interactive Data Table: Key Enzymes and Products in 13(S)-HPODE Metabolism

| Precursor | Enzyme | Product(s) | Metabolic Pathway |

| 13(S)-HPODE | Peroxidase (e.g., Glutathione Peroxidase) | 13(S)-HODE | Reductive Metabolism |

| 13(S)-HODE | 13-HODE Dehydrogenase (NAD+-dependent) | 13-OxoODE | Oxidative Metabolism |

| 13(S)-HPODE | Hydroperoxide Lyase (HPL) | Hexanal, 12-Oxo-9(Z)-dodecenoic Acid | Cleavage |

| 13(S)-HPODE | Isomerases, Epoxide Hydrolases | Epoxyalcohols, Trihydroxyoctadecenoic Acids | Derivatization |

Formation of Hydroxy-Epoxides and Keto-Epoxides

13(S)-HPODE can undergo isomerization to form hydroxy-epoxides and keto-epoxides. acs.org This conversion can occur both enzymatically and non-enzymatically. acs.org In human skin, enzymes like eLOX3 and CYP2S1 are thought to be involved in the isomerization of 13(S)-HPODE. acs.org This process leads to the formation of two hydroxy-epoxides with an epoxide group at the 12(13)-position and a hydroxyl group at either the 9- or 11-position, along with their corresponding keto-epoxides. acs.orgportlandpress.com

The proposed pathway involves the conversion of linoleic acid to 13-HPODE, which is then transformed into hydroxy-epoxides like 11-hydroxy-12,13-trans-epoxy-(9Z)-octadecenoate (11H-12,13E-LA). researchgate.netnih.gov These hydroxy-epoxides can be further dehydrogenated to create keto-epoxides such as 11-keto-12,13-trans-epoxy-(9Z)-octadecenoate (11K-12,13E-LA). researchgate.netnih.gov Non-enzymatic conversion can be facilitated by agents like hematin, which can reduce the hydroperoxide to an alkoxyl radical that then cyclizes to form an epoxy allylic radical. researchgate.net

Table 1: Key Metabolites in the Formation of Hydroxy-Epoxides and Keto-Epoxides from 13(S)-HPODE

| Precursor | Key Enzymes/Agents | Resulting Metabolites |

| 13(S)-HPODE | eLOX3, CYP2S1 | 9-hydroxy-12(13)-epoxy-octadecenoic acid, 11-hydroxy-12(13)-epoxy-octadecenoic acid, and corresponding keto-epoxides. acs.orgportlandpress.com |

| 13(S)-HPODE | Hematin | erythro-11-hydroxy-12,13-epoxy-9-octadecenoic acid, threo-11-hydroxy-12,13-epoxy-9-octadecenoic acid. researchgate.net |

| 13(S)-HPODE | Vanadium oxyacetylacetonate | Methyl 11(R),12(R)-epoxy-13(S)-hydroxy-9(Z)-octadecenoate, Methyl 11(S),12(S)-epoxy-13(S)-hydroxy-9(Z)-octadecenoate. researchgate.net |

Enzymatic and Non-Enzymatic Conversion to Trihydroxyoctadecenoic Acids

The hydroxy-epoxides formed from 13(S)-HPODE can be further hydrolyzed to trihydroxyoctadecenoic acids (TriHOMEs). portlandpress.com This hydrolysis can be either enzymatic or non-enzymatic. nih.gov For instance, epoxyols, which are rearrangement products of hydroperoxides, are hydrolyzed to form various isomers of TriHOMEs, such as 9,10,13- and 9,12,13-TriHOME. researchgate.net

In human eosinophils, the synthesis of TriHOMEs from linoleic acid proceeds through a 15-lipoxygenase (15-LOX) mediated pathway, with 13(S)-HPODE acting as a crucial intermediate. metabolomics.se Incubating eosinophils with 13(S)-HPODE leads to a significant increase in TriHOME production, while its reduced form, 13(S)-HODE, does not, highlighting the importance of the hydroperoxide group in this conversion. metabolomics.se This suggests that the formation of an epoxy alcohol intermediate is a necessary step. metabolomics.se Non-enzymatic hydrolysis of epoxy alcohols can also occur, leading to the formation of isomeric trihydroxy esters. researchgate.net

Table 2: Conversion of 13(S)-HPODE to Trihydroxyoctadecenoic Acids (TriHOMEs)

| Cell Type/Condition | Key Intermediate | Resulting TriHOME Isomers |

| Human Eosinophils | 13(S)-HPODE | 9,10,13-TriHOMEs and 9,12,13-TriHOMEs with a predominant 13(S) configuration. metabolomics.se |

| Mashing (Barley/Malt) | 13-HPODE | (9S,12S,13S)-Trihydroxyoctadecenoic acid. researchgate.net |

| Non-enzymatic (Hematin) | 13-HPODE | 9,12,13-trihydroxy-10-octadecenoic acid. researchgate.net |

Chain Shortening via Peroxisome-Dependent Beta-Oxidation

13(S)-HPODE and its reduced form, 13(S)-HODE, can undergo chain shortening through peroxisome-dependent beta-oxidation. wikipedia.org This metabolic process serves as a potential inactivation and disposal pathway for these molecules. wikipedia.org The process involves the oxidation of 13(S)-HODE to 13-oxo-octadecadienoic acid (13-oxo-ODE), which is considered the initial step. wikipedia.org This is followed by a series of beta-oxidation cycles that result in chain-shortened products with 16, 14, and 12 carbons, which are then released from the cell. wikipedia.org Upregulation of genes involved in peroxisomal fatty acid oxidation, such as CPT1A, has been observed in cells treated with 13-HPODE, supporting the role of this pathway. mdpi.comnih.gov

Conjugation and Esterification in Biological Systems

13(S)-HPODE and 13(S)-HODE are readily incorporated into complex lipids such as phospholipids (B1166683) and cholesterol esters. wikipedia.orgahajournals.org 15-Lipoxygenase (ALOX15) can directly metabolize linoleic acid that is already esterified to phospholipids or cholesterol, forming 13(S)-HPODE-bound lipids which are then rapidly reduced to their 13(S)-HODE-bound counterparts. wikipedia.org Studies have shown that 13-HPODE is incorporated into cellular phosphatidylcholine (PtdCho), although less efficiently than unoxidized fatty acids. ahajournals.org In murine macrophages, oxidized acyl chains from cholesterol esters containing deuterated linoleic acid were found to be hydrolyzed and re-esterified into phospholipids, primarily phosphatidylcholine. nih.gov However, the direct incorporation of 13-HPODE into cholesterol esters appears to be a less favored pathway, suggesting that 13-HPODE may not be a good substrate for the acyl-CoA:cholesterol acyltransferase (ACAT) reaction. ahajournals.org

Beyond phospholipids and cholesterol esters, 13-HPODE can form other lipid conjugates. For example, in the presence of certain halogenated quinones, chloroquinone-lipid alkoxyl conjugates have been detected from the reaction with 13-HPODE. ebi.ac.uk Additionally, the hydroperoxide can undergo decomposition to form reactive aldehydes that can covalently modify peptides and proteins. ebi.ac.uk

Molecular and Cellular Mechanisms of Action of 13 S Hydroperoxyoctadecadienoic Acid and Its Metabolites

Receptor-Mediated Signaling

The actions of 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE) and its primary metabolite, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), are intricately linked to their ability to interact with and modulate the activity of several key cellular receptors. These interactions trigger a cascade of downstream signaling events that influence a variety of physiological and pathological processes.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation (PPARγ, PPARδ)

Both 13(S)-HPODE and its derivatives are recognized as ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that function as transcription factors to regulate gene expression. aocs.orgwikipedia.org Specifically, their interactions with PPARγ and PPARδ have been the subject of considerable research.

13-HODE and its related metabolites, including 13-oxo-octadecadienoic acid (13-oxo-ODE), directly bind to and activate PPARγ. wikipedia.orgencyclopedia.pubmdpi.com This activation is crucial for the maturation of monocytes into macrophages. wikipedia.org In the context of early atherosclerosis, the enzymatic production of 13-HODE by 15-lipoxygenase-1 in macrophages enhances protective mechanisms through PPARγ activation, leading to improved clearance of lipids and lipid-laden cells from the arterial wall. researchgate.netnih.gov Studies have shown that 13(S)-HODE's activity is higher than its (R) form in activating PPARγ. nih.gov In contrast, some research indicates that 13-S-HODE can down-regulate PPAR-δ expression in colorectal cancer cells, which is linked to the induction of apoptosis. nih.gov While considered a weak activator, 13(S)-HODE does interact with PPARδ. mdpi.comencyclopedia.pub

The activation of PPARs by these lipid mediators is a critical mechanism through which they influence cellular function. The table below summarizes the interaction of 13(S)-HPODE and its metabolites with PPAR isoforms.

| Compound | Receptor | Effect | Cellular Context |

| 13(S)-HODE | PPARγ | Activation | Monocyte differentiation, lipid clearance in early atherosclerosis. wikipedia.orgresearchgate.netnih.gov |

| 13-oxo-ODE | PPARγ | Activation | Ligand for the receptor. wikipedia.orgencyclopedia.pubmdpi.com |

| 13(S)-HODE | PPARδ | Weak Activation/Down-regulation | Considered a weak activator; down-regulates expression in colorectal cancer cells. nih.govmdpi.comencyclopedia.pub |

| 13-HPODE | PPARs | Enhanced Signaling | More potent activator of PPAR signaling than linoleic acid in intestinal epithelial cells. mdpi.comnih.gov |

Transcriptional Regulation of Genes Involved in Lipid Metabolism and Inflammation

The activation of PPARs by 13(S)-HPODE and its metabolites directly leads to the transcriptional regulation of a host of target genes, profoundly impacting lipid metabolism and inflammatory responses. aocs.orgmdpi.com

Upon activation by ligands like 13-HODE, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription. aocs.orgphysiology.org

In the liver, where PPARα is abundant, activation by 13-HODE and 13-HPODE up-regulates a suite of genes involved in fatty acid catabolism, including those for mitochondrial β-oxidation like carnitine palmitoyltransferase I (CPT I) and CPT II. aocs.org This leads to a significant increase in β-oxidation. aocs.org In intestinal epithelial cells, 13-HPODE has been shown to be a more potent activator of PPAR signaling than its precursor, linoleic acid, leading to the upregulation of genes involved in fatty acid oxidation (CPT1A), lipid droplet coating (PLIN2), fatty acid transport (ACSL5, FABP1), and ketogenesis (HMGCS2). nih.gov

Furthermore, the 13(S)-HODE/PPARγ axis can stimulate the production of the scavenger receptor CD36 and the fatty acid-binding protein aP2 in macrophages. This may increase the uptake of oxidized low-density lipoproteins, contributing to the formation of foam cells in atherosclerotic plaques. wikipedia.org The activation of PPARγ by 13-KODE, a metabolite of 13-HODE, has been shown to repress the transcription of pro-inflammatory factors. portlandpress.com

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Stimulation

13(S)-HODE and its related oxidized linoleic acid metabolites (OXLAMs), including 13(R)-HODE and 13-oxo-ODE, are known to act on cells through the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor. wikipedia.orgwikipedia.orgwikipedia.org This interaction appears to be a direct stimulation of the receptor. wikipedia.org

These OXLAMs, acting both individually and potentially more effectively together, stimulate TRPV1-dependent responses in various cell types, including rodent neurons and human bronchial epithelial cells. wikipedia.orgwikipedia.org The activation of TRPV1 by these metabolites has been implicated in mediating pain sensation in rodents. wikipedia.org For instance, the spinal administration of these linoleic acid metabolites can evoke mechanical allodynia. pnas.org In human bronchial epithelial cells, 13-(S)-HODE causes mitochondrial dysfunction through TRPV1 activation, which can lead to epithelial injury. nih.gov

While 9(S)-HODE is often cited as the most potent OXLAM for TRPV1 activation, 13-HODE also contributes to the activation of capsaicin-sensitive trigeminal ganglion neurons. wikipedia.orgpnas.org However, studies have also shown that racemic 13-HODE is less efficacious and potent than 9(S)-HODE at human TRPV1. nih.gov

Modulation of Intracellular Signaling Cascades

Beyond direct receptor interactions, 13(S)-HPODE and its metabolites exert significant influence by modulating key intracellular signaling cascades, thereby affecting a wide range of cellular processes from proliferation to inflammation.

Activation of Mitogen-Activated Protein Kinases (MAPKs)

13-HPODE has been shown to activate several members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun amino-terminal kinase (JNK), in porcine vascular smooth muscle cells (VSMCs). nih.gov This activation of key signaling kinases by oxidized lipid components like 13-HPODE may play a crucial role in the transcriptional regulation of inflammatory genes, contributing to atherogenic processes. nih.gov

In Syrian hamster embryo fibroblasts, 13(S)-HPODE was found to increase the extent and duration of MAPK tyrosine phosphorylation in a tumor suppressor gene-positive cell phenotype. nih.gov This lipid metabolite also augmented EGF-dependent phosphorylation of SHP-2 and its association with the EGF receptor, with a more pronounced response in the tumor suppressor-positive cells. nih.gov These findings suggest that 13(S)-HPODE can modulate the activity of key signal transduction proteins within a growth factor mitogenic pathway. nih.govcaymanchem.com Furthermore, 13(S)-HpODE has been linked to the stimulation of the pro-inflammatory transcription factor NF-κB. rug.nl The hydroperoxy product, 13(S)-HPODE, and not its hydroxy derivative, could also increase the expression of VCAM-1 in a manner dependent on NF-κB and partially on p38MAPK. ahajournals.org

Nuclear Factor Kappa-B (NFκB) Dependent Gene Expression

13(S)-HPODE is recognized as a proinflammatory mediator that can act through various transcription factors, including Nuclear Factor Kappa-B (NF-κB). nih.gov Research has demonstrated that 13(S)-HPODE induces the NF-κB-dependent expression of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemoattractant and mitogen for vascular cells. nih.govresearchgate.net This action highlights a direct link between this lipid peroxide and the activation of inflammatory gene programs.

Further studies using intestinal epithelial Caco-2 cells have shown that the production of lipid hydroperoxides (LOOH), such as 13-HPODE, through iron/ascorbate-mediated processes, leads to the activation of NF-κB, which is a central regulator of inflammatory processes. mdpi.com The activation of NF-κB by 13(S)-HPODE underscores its role in initiating and modulating inflammatory responses at the genetic level.

Regulation of Intracellular Calcium and cGMP Production

The metabolic product of 13(S)-HPODE, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), has been shown to influence key second messenger systems. In porcine aortic smooth muscle cells, 13(S)-HODE treatment leads to an increase in both intracellular calcium levels and the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov This effect is noted to counteract vasoconstriction, suggesting a role in regulating vascular tone. nih.gov While this activity is directly attributed to the metabolite 13(S)-HODE, it represents a crucial functional outcome stemming from the initial formation of 13(S)-HPODE.

Impact on Cellular Physiology

The biological activities of 13(S)-HPODE and its metabolites extend to fundamental cellular processes, including adhesion, migration, proliferation, and differentiation.

Effects on Cell Adhesion and Migration

The 12/15-LOX pathway and its products are integral to cell motility and adhesion. Studies have shown that metabolites of this pathway, including those derived from 13(S)-HPODE, are involved in the migration of smooth muscle cells. nih.gov Specifically, silencing the 12/15-LOX enzyme inhibited the migration of porcine aortic smooth muscle cells that was induced by platelet-derived growth factor (PDGFB). nih.govnih.gov

In human umbilical vein endothelial cells (HUVECs), 13(S)-HPODE directly stimulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov Interestingly, its reduced metabolite, 13(S)-HODE, is an even more potent inducer of ICAM-1. nih.gov Conversely, at certain concentrations, 13(S)-HODE has been found to inhibit tumor cell adhesion to the endothelium. caymanchem.com In a different model using Caco-2 intestinal cells, treatment with 13-HPODE led to the enhancement of focal adhesion pathways and enriched molecular functions related to cadherin and cell adhesion molecule binding. mdpi.commdpi.com

Table 1: Effects of 13(S)-HPODE and its Metabolite on Cell Adhesion Molecules

| Compound | Cell Type | Effect | Finding | Citation |

|---|---|---|---|---|

| 13(S)-HPODE | HUVEC | Pro-adhesion | Induces expression of ICAM-1. | nih.gov |

| 13(S)-HODE | HUVEC | Pro-adhesion | Stronger inducer of ICAM-1 than 13(S)-HPODE. | nih.gov |

| 13(S)-HODE | Tumor Cells / Endothelium | Anti-adhesion | Inhibits tumor cell adhesion to endothelium. | caymanchem.com |

| 13-HPODE | Caco-2 Cells | Pro-adhesion | Enhances focal adhesion pathways. | mdpi.commdpi.com |

Influence on Cell Proliferation and Differentiation

13(S)-HPODE and its derivatives exert significant influence over cell proliferation and differentiation, with effects varying by cell type and context. The 12/15-LOX pathway is generally implicated in the proliferation of vascular smooth muscle cells. nih.gov However, in intestinal epithelial Caco-2 cells, 13-HPODE appears to reduce proliferative potential by suppressing pathways involved in the cell cycle and DNA synthesis. mdpi.comnih.gov This is supported by the finding that 13-HPODE upregulates CDKN1A (p21), a gene that inhibits cell proliferation in response to DNA damage. mdpi.com These actions may promote the differentiation of these cells into their absorptive phenotype. mdpi.com

In poorly-differentiated Caco-2 cells, which can model tumor cells, 13-HPODE treatment also led to the downregulation of some proliferation-related genes. mdpi.com The metabolite 13(S)-HODE has demonstrated clear anti-proliferative and pro-apoptotic effects in various cancer cell lines. It inhibits the growth of human colon and breast cancer cells, in part by inducing cell cycle arrest and apoptosis. wikipedia.orgresearchgate.netresearchgate.net

Table 2: Influence of 13(S)-HPODE and its Metabolite on Cell Proliferation

| Compound | Cell Type | Effect | Mechanism | Citation |

|---|---|---|---|---|

| 13-HPODE | Caco-2 Cells | Anti-proliferative | Suppresses cell cycle pathways, upregulates p21. | mdpi.comnih.gov |

| 13(S)-HODE | Colon Cancer Cells | Anti-proliferative | Inhibits proliferation, promotes apoptosis. | wikipedia.org |

| 13(S)-HODE | Breast Cancer Cells | Anti-proliferative | Inhibits cell growth, induces cell cycle arrest and apoptosis. | researchgate.netresearchgate.net |

| 12/15-LOX Metabolites | Vascular Smooth Muscle Cells | Pro-proliferative | General involvement in proliferation. | nih.gov |

Regulation of Gene Expression Profiles

Treatment of cells with 13(S)-HPODE results in broad changes to gene expression profiles, significantly altering cellular metabolism and stress response pathways. RNA sequencing analysis of intestinal epithelial cells treated with 13-HPODE revealed thousands of differentially expressed genes compared to untreated cells. mdpi.comnih.gov

Pathways Related to Detoxification and Metabolism (e.g., Cytochrome P450, Glutathione (B108866) Metabolism)

A prominent effect of 13(S)-HPODE is the induction of cellular detoxification programs, likely as a protective response to the oxidative stress it imposes.

Cytochrome P450: In both differentiated and poorly-differentiated Caco-2 intestinal cells, treatment with 13-HPODE promotes detoxification mechanisms, including the upregulation of pathways involving cytochrome P450 enzymes. mdpi.commdpi.comnih.gov These enzymes are crucial for metabolizing xenobiotics and toxins. mdpi.com Specifically, genes such as CYP1B1, CYP2C9, and CYP2B6 were found to be upregulated, which may represent a protective response against the harmful effects of the lipid hydroperoxide. mdpi.com

Glutathione Metabolism: Glutathione (GSH) and glutathione-dependent enzymes play a central role in the metabolism of 13(S)-HPODE. The reduction of 13(S)-HPODE to its more stable alcohol form, 13(S)-HODE, is efficiently catalyzed by glutathione-dependent peroxidases. nih.govresearchgate.net Studies on specific glutathione transferase (GST) isozymes found that the Alpha class enzyme (GSTA1-1) is a particularly efficient peroxidase for 13-HPODE. nih.gov

In Caco-2 cells, the genetic response to 13-HPODE involves a complex regulation of glutathione metabolism. While the expression of glutathione peroxidases GPX1 and GPX7 was downregulated, the expression of GCLC, the catalytic subunit of the rate-limiting enzyme in GSH synthesis, was upregulated. mdpi.com This suggests a cellular strategy to accumulate the antioxidant GSH to counteract the oxidative challenge. mdpi.com Furthermore, the downstream metabolites 13-HODE and 13-oxo-octadecadienoic acid (13-OXO) have been shown to be inducers of GST activity in colon tumor cells, indicating a feed-forward regulatory loop to enhance detoxification capacity. nih.gov

Table 3: Regulation of Detoxification Pathways by 13(S)-HPODE and its Metabolites

| Pathway | Compound | Cell Type | Key Findings | Citation |

|---|---|---|---|---|

| Cytochrome P450 | 13-HPODE | Caco-2 Cells | Upregulation of CYP1B1, CYP2C9, CYP2B6. | mdpi.com |

| Glutathione Metabolism | 13(S)-HPODE | In vitro enzyme assays | Reduced to 13(S)-HODE by glutathione peroxidases (e.g., GSTA1-1). | nih.govnih.gov |

| Glutathione Metabolism | 13-HPODE | Caco-2 Cells | Downregulation of GPX1/GPX7; Upregulation of GCLC (GSH synthesis). | mdpi.com |

| Glutathione Metabolism | 13-HODE, 13-OXO | Colon Tumor Cells | Induce GST enzyme activity. | nih.gov |

Effects on Ribosome Biogenesis and RNA Processing

While direct studies on the specific effects of 13(S)-HPODE methyl ester on ribosome biogenesis and RNA processing are limited, research into the broader class of lipid hydroperoxides and their metabolites suggests potential interactions with these fundamental cellular processes. For instance, the enzymatic product of 15-lipoxygenase-1 (15-LOX-1), which includes 13(S)-HPODE, has been linked to the regulation of gene expression. dokumen.pub Alterations in RNA processing have been noted in the context of 15-LOX-1 expression, which is responsible for the synthesis of 13(S)-HPODE from linoleic acid. researchgate.netresearchgate.net The intricate relationship between lipid metabolism and cellular proliferation implies that key processes like ribosome biogenesis, a critical component of cell growth, could be influenced by reactive lipid species. However, further investigation is required to delineate the precise mechanisms by which this compound might directly or indirectly modulate these pathways.

Mitochondrial Function and Oxidative Phosphorylation Modulation

The impact of 13(S)-HPODE and its corresponding alcohol, 13(S)-HODE, on mitochondrial function is a significant area of investigation, with studies revealing a complex and often detrimental role. Research has demonstrated that 13(S)-HODE can induce mitochondrial dysfunction, a key factor in the pathology of severe asthma. nih.gov Administration of 13(S)-HODE in animal models has been shown to decrease the mitochondrial membrane potential and reduce the activity of Complex IV of the electron transport chain in lung mitochondria. nih.gov This disruption of oxidative phosphorylation is accompanied by an increase in cytosolic cytochrome c, a marker of mitochondrial-mediated apoptosis. nih.gov

In human bronchial epithelial cells, 13(S)-HODE induces structural changes in mitochondria, including the dilatation of cristae and a loss of their typical tubular shape, leading to swelling. nih.gov These morphological changes are associated with an increase in apoptosis, as evidenced by a higher number of Annexin V positive cells and cell shrinkage. nih.gov Furthermore, studies on sheep follicular granulosa cells have shown that 13(S)-HODE treatment can increase intramitochondrial calcium overload, a condition that can trigger cell death pathways. researchgate.net In the context of cancer metabolism, while some cancer cells exhibit a preference for glycolysis over oxidative phosphorylation, the intermediates of fatty acid beta-oxidation are crucial for generating NADH for energy production. yale.edu The accumulation of oxidized lipids like 13(S)-HPODE and 13(S)-HODE can influence these metabolic choices and contribute to cellular stress. yale.edu

Table 1: Effects of 13(S)-HODE on Mitochondrial Parameters

| Parameter | Observed Effect | Cell/Tissue Type |

| Mitochondrial Membrane Potential | Reduction | Lung Mitochondria (mouse), Human Bronchial Epithelial Cells |

| Complex IV Activity | Reduction | Lung Mitochondria (mouse) |

| Cytochrome c Release | Increase in Cytosol | Lung Mitochondria (mouse), Human Bronchial Epithelial Cells |

| Mitochondrial Structure | Dilatation of cristae, swelling, loss of tubular shape | Human Bronchial Epithelial Cells |

| Intramitochondrial Calcium | Increased overload | Sheep Follicular Granulosa Cells |

| Apoptosis | Induction | Human Bronchial Epithelial Cells |

Regulation of Cholesterol Homeostasis and Uptake

The metabolites of linoleic acid, including 13(S)-HODE, play a significant role in the regulation of cholesterol homeostasis, particularly within the context of atherosclerosis. These lipid mediators can influence the expression of key proteins involved in cholesterol uptake and trafficking. One of the primary mechanisms through which 13(S)-HODE exerts its effects is by acting as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). wikipedia.org Activation of PPARγ by 13(S)-HODE can modulate the expression of genes involved in lipid metabolism and inflammation.

In macrophages, this activation leads to an increased uptake of lipids, contributing to the formation of foam cells, a hallmark of atherosclerotic plaques. wikipedia.org This process is, in part, mediated by the upregulation of scavenger receptors that recognize and internalize modified lipoproteins. nih.gov The regulation of cholesterol homeostasis by these oxidized fatty acids is a critical component of their biological activity, with implications for cardiovascular health and disease. researchgate.net

LXRα-IDOL-LDLR Pathway Modulation

The Liver X Receptors (LXRα and LXRβ) are key regulators of cholesterol homeostasis, and their activity can be influenced by oxidized lipids. While direct modulation of the LXRα-IDOL-LDLR pathway by this compound is not extensively documented, the broader context of oxidized low-density lipoprotein (oxLDL) and its components provides relevant insights. OxLDL, which contains 13(S)-HODE, has been shown to affect the invasive properties of human extravillous cytotrophoblast cells, a process potentially mediated by LXRs. oup.com

LXRs control the expression of genes involved in cholesterol efflux, and their activation can lead to the degradation of the Low-Density Lipoprotein Receptor (LDLR) through the induction of the E3 ubiquitin ligase, Inducible Degrader of the LDLR (IDOL). This leads to a reduction in the uptake of LDL cholesterol. Studies using Ldlr -/- mice have been instrumental in understanding the role of diet-induced nonalcoholic steatohepatitis (NASH) and the impact of various fatty acids and their metabolites on hepatic lipid composition. mdpi.com In these models, the levels of 13(S)-HODE are often elevated in response to a Western diet, highlighting its involvement in pathological lipid accumulation. mdpi.com The interplay between oxidized linoleic acid metabolites and the LXR pathway is a complex area of research with significant implications for metabolic diseases.

Immunomodulatory Effects on Leukocytes and Macrophages

13(S)-HPODE and its more stable metabolite, 13(S)-HODE, exhibit significant immunomodulatory effects, particularly on leukocytes and macrophages. 13(S)-HODE is produced by various cells, including leukocytes, and can modulate their function. biomol.com It has been shown to affect the calcium influx in human polymorphonuclear leukocytes induced by platelet-activating factor, leukotriene B4, and formyl-Met-Leu-Phe. biomol.commedchemexpress.commedchemexpress.combertin-bioreagent.com

In the context of inflammation and atherosclerosis, 13(S)-HODE plays a dual role. It can act as a pro-inflammatory mediator by promoting the differentiation of monocytes into macrophages and stimulating the uptake of oxidized lipids. wikipedia.org Conversely, PPARγ activation by 13(S)-HODE in activated macrophages can lead to a global inhibition of inflammatory mediator production. nih.gov These compounds are also involved in the degranulation and chemotaxis of neutrophils and the production of superoxide (B77818) by macrophages. aging-us.com

Influence on Scavenger Receptor CD36 Expression

A key mechanism through which 13(S)-HODE exerts its effects on macrophages is by influencing the expression of the scavenger receptor CD36. wikipedia.org CD36 is a multi-ligand receptor that binds to and internalizes oxidized lipoproteins, long-chain fatty acids, and other lipidic molecules. wikipedia.org The activation of PPARγ by 13(S)-HODE leads to the upregulation of CD36 expression on the surface of macrophages. wikipedia.orgnih.gov This creates a positive feedback loop, where the presence of oxidized lipids promotes their own uptake, leading to lipid accumulation and the transformation of macrophages into foam cells. nih.gov This process is a critical step in the development and progression of atherosclerotic lesions. wikipedia.org The modulation of CD36 expression by 13(S)-HODE underscores its importance as a signaling molecule in the pathology of cardiovascular disease.

Table 2: Summary of Immunomodulatory Effects of 13(S)-HODE

| Cellular Process | Effect | Target Cell |

| Calcium Influx | Modulation | Human Polymorphonuclear Leukocytes |

| Monocyte Differentiation | Promotion to Macrophages | Monocytes |

| Inflammatory Mediator Production | Inhibition in activated macrophages | Macrophages |

| Neutrophil Function | Degranulation and Chemotaxis | Neutrophils |

| Superoxide Production | Stimulation | Macrophages |

| CD36 Expression | Upregulation | Macrophages |

Analytical Methodologies for the Characterization and Quantification of 13 S Hydroperoxyoctadecadienoic Acid Methyl Ester

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for the analysis of lipid hydroperoxides like 13(S)-HPODE-ME. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary techniques employed, each offering distinct advantages for separation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it highly suitable for the analysis of hydroperoxides. mdpi.com Different modes of HPLC, including reversed-phase, normal-phase, and chiral-phase, are utilized to achieve comprehensive separation of 13(S)-HPODE-ME and its various isomers.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the initial separation and purification of lipid hydroperoxides from complex biological or reaction mixtures. mdpi.comresearchgate.net In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. This allows for the separation of compounds based on their hydrophobicity.

In the analysis of 13(S)-HPODE-ME, RP-HPLC is effective for separating hydroperoxy fatty acid methyl esters from other lipid classes and unoxidized fatty acids. capes.gov.brresearchgate.net For instance, a mixture containing 13(S)-HPODE-ME can be separated from the more nonpolar unoxidized linoleic acid methyl ester and the more polar free fatty acids. While RP-HPLC can effectively isolate the hydroperoxide fraction, it generally does not provide separation of positional isomers (e.g., 9-HPODE vs. 13-HPODE) or geometric isomers (cis,trans vs. trans,trans) under standard conditions. imrpress.com

Table 1: Exemplary RP-HPLC Conditions for General Separation of Hydroperoxy Fatty Acid Methyl Esters

| Parameter | Condition | Reference |

| Column | C18 (e.g., Waters Symmetry, Beckman ODS) | researchgate.netnih.gov |

| Mobile Phase | Methanol (B129727)/water or Acetonitrile/water gradients | imrpress.comnih.gov |

| Detection | UV at 234 nm (for conjugated dienes) | imrpress.com |

This table is for illustrative purposes. Specific conditions may vary based on the sample matrix and analytical goals.

Normal-phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase. This technique is particularly effective for separating positional and geometric isomers of lipid hydroperoxides, which often co-elute in RP-HPLC. imrpress.comresearchgate.net NP-HPLC separates molecules based on the polarity of their functional groups. The hydroperoxy group provides a key point of interaction with the silica (B1680970) stationary phase, allowing for the resolution of isomers with subtle differences in their structure.

Research has demonstrated that NP-HPLC can successfully separate 9-HPODE and 13-HPODE methyl ester isomers. imrpress.comresearchgate.net Furthermore, it can resolve the different geometric isomers (e.g., cis,trans and trans,trans) of these hydroperoxides. imrpress.com The elution order in NP-HPLC is typically based on increasing polarity, with less polar isomers eluting before more polar ones. For instance, methyl 13-hydroperoxy-cis-9,trans-11-octadecadienoate has been shown to elute before methyl 9-hydroperoxy-trans-10,cis-12-octadecadienoate. imrpress.com

Table 2: NP-HPLC for the Resolution of HPODE Methyl Ester Isomers

| Parameter | Condition | Outcome | Reference |

| Column | Silica (e.g., Beckman Ultrasphere, Partisil-5) | Separation of 9- and 13-HPODE isomers | imrpress.comresearchgate.netnih.gov |

| Mobile Phase | Hexane (B92381)/Isopropanol mixtures | Resolution of geometric isomers | imrpress.comnih.gov |

| Detection | UV at 234 nm | Quantification of individual isomers | imrpress.com |

This table is for illustrative purposes. Specific conditions may vary based on the sample matrix and analytical goals.

The biological activity of lipid hydroperoxides is often highly dependent on their stereochemistry. Chiral phase HPLC (CP-HPLC) is the definitive method for separating enantiomers (S/R forms) of hydroperoxy fatty acids. researchgate.netaocs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For 13-HPODE methyl ester, CP-HPLC can differentiate between the 13(S) and 13(R) enantiomers. researchgate.net This is critical for determining the origin of the hydroperoxide, as enzymatic oxidation (e.g., by lipoxygenases) typically produces a specific stereoisomer (e.g., 13(S)-HPODE), while autoxidation results in a racemic mixture of both S and R forms. imrpress.com Various chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD), have been successfully employed for the enantioselective analysis of hydroxy and hydroperoxy fatty acid methyl esters. nih.govsci-hub.se In many cases, the hydroperoxides are first reduced to their corresponding more stable hydroxy derivatives (HODEs) before chiral analysis. researchgate.netresearchgate.net

CP-HPLC can also resolve geometric isomers (cis/trans). mdpi.com For example, a chiral stationary phase can separate the enantiomers of 13(9Z,11E)-HPODE and 13(9E,11E)-HPODE methyl esters. researchgate.net

Table 3: Chiral Phase HPLC for the Differentiation of 13-HPODE Methyl Ester Stereoisomers

| Column Type | Mobile Phase | Application | Reference |

| Chiralcel OD-H | Hexane/Isopropanol | Separation of 13(S)- and 13(R)-HODE methyl esters | |

| Chiralcel OB | Hexane/Isopropanol | Resolution of 13(R)- and 13(S)-HODE methyl esters | researchgate.net |

| CHIRALPAK IB N-3 | Hexane/Ethanol | Diastereoselective separation of 13(R)- and 13(S)-HPODE cholesteryl esters | mdpi.com |

| Reprosil Chiral NR | Hexane/Isopropanol/Acetic Acid | Resolution of HpOME enantiomers | nih.gov |

This table is for illustrative purposes. Specific conditions may vary based on the sample matrix and analytical goals.

Normal-Phase HPLC for Isomer Resolution

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of fatty acid derivatives. However, due to the thermal instability of hydroperoxides, direct analysis of 13(S)-HPODE-ME by GC is generally not feasible. Instead, a derivatization step is required to convert the hydroperoxide into a more stable and volatile compound. nih.govnih.gov This typically involves reduction of the hydroperoxide to the corresponding hydroxy derivative (13(S)-HODE-ME) followed by silylation to form a trimethylsilyl (B98337) (TMS) ether. nih.govresearchgate.net

Gas chromatography coupled with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of fatty acid methyl esters. researchgate.net The FID provides a response that is proportional to the number of carbon atoms in the analyte, making it suitable for quantitative analysis.

For the quantification of 13(S)-HPODE-ME, the derivatized 13(S)-HODE-ME (as a TMS ether) can be analyzed by GC-FID. researchgate.net This approach offers high sensitivity and reproducibility. marinelipids.ca By using an appropriate internal standard, accurate quantification of the original hydroperoxide concentration in the sample can be achieved. The use of predicted response factors for silylated hydroperoxides has been proposed as an alternative to full calibration, which can be challenging due to the limited availability and instability of pure standards. researchgate.net

Table 4: Typical GC-FID Analysis of Derivatized 13(S)-HODE-ME

| Parameter | Condition | Purpose |

| Derivatization | Reduction to 13(S)-HODE-ME, followed by silylation (e.g., with BSTFA) | Enhance thermal stability and volatility |

| Column | Fused silica capillary column (e.g., DB-1) | Separation of derivatized fatty acid methyl esters |

| Detector | Flame Ionization Detector (FID) | Quantification |

| Injector/Detector Temp. | ~280-290°C | Ensure volatilization and prevent condensation |

This table is for illustrative purposes. Specific conditions may vary based on the sample matrix and analytical goals.

GC-MS for Identification of Methyl Ester Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of 13(S)-HPODE, although it requires derivatization due to the thermal instability of the hydroperoxide group. nih.gov A common approach involves the reduction of the hydroperoxide to a more stable hydroxyl group, forming 13-hydroxyoctadecadienoic acid (13-HODE), followed by methylation to its methyl ester. researchgate.netnih.gov This is often succeeded by silylation of the hydroxyl group to create a trimethylsilyl (TMS) ether derivative, which enhances volatility and provides characteristic fragmentation patterns in the mass spectrometer. nih.govgsartor.orgimrpress.com

For instance, the TMS derivative of 13S-HODE methyl ester exhibits a molecular ion (M+) at m/z 382 and key fragment ions at m/z 311 (resulting from the loss of a C5H11 fragment) and m/z 225, which are instrumental in its identification. gsartor.orgimrpress.com Another derivatization strategy involves converting the hydroperoxy fatty acid methyl esters to their corresponding hydroxy fatty acid methyl esters and then derivatizing them with enantiopure (S)-ibuprofen. This allows for the separation of enantiomers as diastereomers using achiral GC-MS. wur.nl

It is important to note that while electron ionization (EI) is commonly used, it can lead to extensive fragmentation of molecular ions. mdpi.com Softer ionization techniques like chemical ionization (CI) can provide more structural information regarding the position of the original hydroperoxide group. mdpi.com

Table 1: GC-MS Data for 13-HODE Methyl Ester TMS Ether Derivative

| Ion Type | m/z (relative abundance %) | Fragment |

| Molecular Ion (M+) | 382 (25%) | [C19H34O3Si]+ |

| Alpha-cleavage | 311 (100%) | [M-C5H11]+ |

| Alpha-cleavage | 225 (40%) | [M-C9H17O2Si]+ |

Data compiled from multiple sources. gsartor.orgimrpress.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a valuable and straightforward method for the separation and preliminary identification of lipid hydroperoxides, including 13(S)-HPODE methyl ester, from complex lipid mixtures. nih.govresearchgate.netrockefeller.edu This technique separates compounds based on their polarity, with the hydroperoxide and its methyl ester being relatively polar compared to non-oxidized lipids. rockefeller.edu

Silica gel plates are typically used as the stationary phase, and a solvent system, often a mixture of petroleum ether, diethyl ether, and acetic acid, acts as the mobile phase. rockefeller.edu After development, the separated compounds can be visualized. A common method for detecting hydroperoxides is spraying the plate with a peroxide-sensitive reagent like N,N-dimethyl-p-phenylenediamine. researchgate.net Alternatively, iodine vapor can be used to visualize lipids by binding to double bonds in their hydrocarbon chains. rockefeller.edu

While TLC is an effective separation tool, it is often used in conjunction with other analytical methods for definitive identification and quantification. akjournals.com For instance, spots of interest can be scraped from the TLC plate, the compound extracted, and then subjected to analysis by mass spectrometry. akjournals.com

Spectroscopic Techniques for Structural Elucidation

Ultraviolet (UV) spectroscopy is a fundamental technique for the detection and quantification of this compound. The formation of the hydroperoxide group at the C-13 position of linoleic acid is accompanied by a shift in the double bonds, resulting in a conjugated diene system (-C=C-C=C-). researchgate.netmdpi.com This conjugated diene structure exhibits a characteristic strong absorbance in the UV region.

Specifically, 13(S)-HPODE and its methyl ester show a distinct absorption maximum (λmax) at approximately 234 nm. caymanchem.comjst.go.jpcaymanchem.com This property allows for the direct monitoring of lipid oxidation, as the increase in absorbance at this wavelength correlates with the formation of conjugated diene hydroperoxides. researchgate.netmdpi.com The molar absorption coefficient for conjugated methyl linoleate (B1235992) has been reported to be around 2.5 × 10^4 L/(mol·cm), which can be used for quantitative analysis. jst.go.jp

Table 2: UV Spectroscopic Data for 13(S)-HPODE and its Methyl Ester

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| 13(S)-HPODE | 234 | ~25,000 | Ethanol |

| This compound | 234 | ~25,000 | Ethanol/Hexane |

Data compiled from multiple sources. caymanchem.comjst.go.jpcaymanchem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of this compound, enabling the separation and identification of positional and diastereomeric isomers. mdpi.comjst.go.jp Chiral stationary phase (CSP) columns are particularly effective for separating the (S) and (R) enantiomers of HPODE derivatives. mdpi.comnih.govfsu.edu For example, a CHIRALPAK IB N-3 column has been successfully used to separate cis/trans isomers of HPODE. nih.govresearchgate.net

The use of alkali metals, particularly sodium ions, in the mobile phase or as a post-column addition significantly enhances the ionization and fragmentation of HPODE isomers in the mass spectrometer. mdpi.comacs.orgmdpi.comnih.gov This allows for structure-diagnostic fragment ions that are crucial for identifying the position of the hydroperoxyl group. mdpi.comacs.orgmdpi.comnih.gov Multiple reaction monitoring (MRM) mode is often employed for its high selectivity and sensitivity in quantifying specific isomers. mdpi.comnih.gov

The combination of chiral chromatography with the specificity of MS/MS provides a powerful platform to distinguish between enzymatically formed hydroperoxides, such as 13(S)-HPODE from lipoxygenase activity, and those formed through non-enzymatic auto-oxidation, which typically produce a racemic mixture of (S) and (R) isomers. mdpi.comresearchgate.net

Table 3: Example LC-MS/MS Parameters for HPODE Isomer Analysis

| Parameter | Condition |

| Column | CHIRALPAK IB N-3 |

| Mobile Phase | Reversed-phase solvents (e.g., methanol/water) |

| Post-column Reagent | Methanol with 2 mM sodium acetate |

| Ionization Mode | Positive |

| MS/MS Transition (for 13-HPODE) | m/z 335.2 > 247.1 |

Data compiled from multiple sources. nih.gov

The analysis of product-ion mass spectra (MS/MS) is essential for the structural elucidation of this compound. When analyzed in the presence of sodium ions, the sodiated molecular ion of 13-HPODE ([M+Na]+ at m/z 335.2) undergoes collision-induced dissociation (CID) to produce characteristic fragment ions. mdpi.comnih.gov

For 13-HPODE, a key fragmentation pathway involves a neutral loss of 88 Da, which corresponds to the fragmentation of the hydroperoxy group. acs.orgnih.gov This leads to a prominent fragment ion at m/z 247.1. nih.govmdpi.com This fragmentation is believed to occur through mechanisms like α-cleavage or Hock cleavage, which are facilitated by the presence of the sodium ion. nih.govresearchgate.net

These specific fragmentation patterns are diagnostic for the position of the hydroperoxide group. For example, the fragmentation of the 9-HPODE isomer yields a different set of characteristic ions. This allows for the unambiguous identification of the 13-HPODE isomer even in complex mixtures containing other positional isomers. acs.orgnih.gov

Table 4: Characteristic MS/MS Fragments of Sodiated 13-HPODE

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation |

| 335.2 ([M+Na]⁺) | 247.1 | 88 | Loss of C5H12O2 from the alkyl end |

Data compiled from multiple sources. nih.govacs.orgmdpi.comnih.gov

Mass Spectrometry (MS)

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation and a more prominent molecular ion peak compared to electron ionization (EI). This characteristic is particularly advantageous for the analysis of relatively unstable molecules like hydroperoxides.

When analyzing hydroperoxides from oxidized methyl linoleate, such as 13(S)-HPODE-ME, CI-MS provides valuable structural information. Using ammonia (B1221849) as the CI gas, both 9- and 13-hydroperoxide isomers produce a stable molecular adduct ion (M+NH₄)⁺ at m/z 344. mdpi.com The fragmentation patterns are diagnostic for each isomer. The 13-hydroperoxide yields a fragment corresponding to methyl 13-oxotrideca-9,11-dienoate, while the 9-hydroperoxide produces fragments indicative of methyl 9-oxononanoate (B1257084) and decadienal through homolytic cleavage. mdpi.com

With isobutene as the CI gas, both isomers show strong ions at m/z 309 and 311. mdpi.com However, their tandem mass spectrometry (MS/MS) daughter scans are distinct. The 13-hydroperoxide generates an intense daughter fragment at m/z 99, which is attributed to hexanal (B45976)–H⁺, while the 9-hydroperoxide shows a prominent fragment at m/z 185, likely from methyl 9-oxononanoate–H⁺. mdpi.com These characteristic fragment ions allow for the differentiation of the positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules, including lipid hydroperoxides and their derivatives. Both one-dimensional (¹H NMR) and two-dimensional (2D NMR) techniques are employed to determine the precise arrangement of atoms.

In the context of identifying oxidation products of coriolic acid (13(S)-hydroxy-9Z,11E-octadecadienoic acid), 2D NMR analysis was crucial in formulating the structures of major products like (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate methyl ester and (10E)-9-hydroxy-13-oxo-10-octadecenoate methyl ester. researchgate.net

Table 1: Key ¹H NMR Diagnostic Signals for 9-HPODE-derived Epoxy-ketones This table is based on data for regio-isomeric epoxy-ketones derived from 9-HPODE, which are structurally related to potential derivatives of 13-HPODE.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~2.51 | d | 1.9 | Epoxide proton |

| ~2.82 | dd | 1.9, 15.8 | Epoxide proton coupled to double bond proton |

| - | - | 15.8 | trans double bond protons |

Data sourced from a study on 9-HPODE derivatives, providing insights into expected signals for similar structures derived from 13-HPODE. tandfonline.com

Derivatization Strategies for Enhanced Analysis

To improve the volatility, thermal stability, and chromatographic properties of 13(S)-HPODE for analysis, particularly by gas chromatography-mass spectrometry (GC-MS), various derivatization strategies are employed. These chemical modifications target the hydroperoxy and any other functional groups present in the molecule.

Methyl Esterification

The conversion of the carboxylic acid moiety of 13(S)-HPODE to its methyl ester is a common first step in many analytical workflows. tandfonline.comresearchgate.netgsartor.org This process, known as methyl esterification, increases the volatility of the compound, making it more amenable to GC analysis. Reagents such as diazomethane (B1218177) or acidic methanol are typically used for this purpose. The resulting this compound can then be further derivatized or analyzed directly.

Trimethylsilyl Ether (TMS) Derivatives

The hydroperoxy group of 13(S)-HPODE is often converted to a more stable trimethylsilyl (TMS) ether to prevent thermal degradation during GC-MS analysis. nih.gov This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). gsartor.orgnih.gov The resulting TMS derivative is more volatile and provides characteristic mass spectral fragmentation patterns that aid in identification. For instance, the TMS derivative of the reduced form, 13-HODE methyl ester, gives a molecular ion at m/z 382 and a base peak at m/z 311 in its EI mass spectrum. gsartor.org

Dimethoxypropane (DMP) Derivatives

For polyhydroxylated derivatives of 13(S)-HPODE, such as triols, derivatization with 2,2-dimethoxypropane (B42991) (DMP) can be used to protect adjacent hydroxyl groups by forming an acetonide. This is particularly useful for determining the stereochemistry and regiochemistry of diol systems. The resulting DMP derivatives can be further analyzed by GC-MS, providing specific fragmentation patterns that help to locate the original positions of the hydroxyl groups. nih.gov For example, in the analysis of trihydroxyoctadecenoic acids derived from 9-HPODE, the formation of a DMP derivative between adjacent hydroxyls, followed by silylation of the remaining hydroxyl group, yielded diagnostic ions in the mass spectrum that allowed for the assignment of the triol structure. nih.gov

Methoxime Derivatives

When 13(S)-HPODE is converted to keto-derivatives, the carbonyl group can be derivatized to a methoxime. tandfonline.comnih.gov This is achieved by reacting the compound with methoxylamine hydrochloride in pyridine. nih.gov Methoximation prevents enolization and stabilizes the keto-group for GC-MS analysis. This strategy is often used in combination with other derivatization techniques, such as silylation of hydroxyl groups, to create a stable and volatile derivative for comprehensive structural analysis. For instance, the analysis of epoxy-ketones derived from 9-HPODE involved the formation of methyl ester methoxime (MeMO) derivatives, which were then further derivatized to their TMS ethers for GC-MS analysis. tandfonline.com

Table 2: Common Derivatization Strategies for 13(S)-HPODE and its Metabolites

| Derivatization Method | Reagent(s) | Target Functional Group | Purpose |

|---|---|---|---|

| Methyl Esterification | Diazomethane, Acidic Methanol | Carboxylic Acid | Increase volatility for GC |

| Trimethylsilylation | BSTFA, MSTFA | Hydroxyl, Hydroperoxy | Increase stability and volatility for GC-MS |

| Dimethoxypropane (DMP) Derivatization | 2,2-Dimethoxypropane | Vicinal Diols | Protect adjacent hydroxyls, aid in structural elucidation |

| Methoximation | Methoxylamine Hydrochloride | Ketone/Aldehyde | Stabilize carbonyl group for GC-MS |

Application of Stable Isotope Labeling for Quantitative Analysis

The quantitative analysis of 13(S)-Hydroperoxyoctadecadienoic Acid Methyl Ester [this compound] is frequently challenged by its inherent instability and low abundance in biological matrices. hmdb.ca Stable isotope dilution (SID) analysis, primarily coupled with liquid chromatography-mass spectrometry (LC-MS), has emerged as the gold standard methodology to overcome these challenges, providing the necessary accuracy and precision for reliable quantification. nih.gov This approach involves the use of a stable isotope-labeled analogue of the analyte as an internal standard.

The core principle of SID analysis is the addition of a known quantity of a stable isotope-labeled internal standard to the sample at the earliest stage of preparation. This "spiked" standard is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.gov Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization (such as methylation), and chromatographic separation. mdpi.com Consequently, any sample loss or variation during the analytical workflow affects both the analyte and the internal standard proportionally.

During mass spectrometric analysis, the instrument distinguishes between the unlabeled analyte and the heavier, isotope-labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of added internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy. nih.gov This method effectively corrects for matrix effects, such as ionization suppression or enhancement, which are common issues in complex biological samples.

For the analysis of 13(S)-HPODE, researchers often use its more stable, reduced form, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), for quantification. A common internal standard is deuterium-labeled 13(S)-HODE, such as 13(S)-HODE-d₄. caymanchem.commdpi.com The hydroperoxide in the sample, 13(S)-HPODE, is typically reduced to 13(S)-HODE prior to analysis to improve stability. The total HODE amount is then quantified against the spiked deuterated standard. The entire lipid extract is often derivatized to form fatty acid methyl esters (FAMEs), including 13(S)-HODE methyl ester and the labeled internal standard, to enhance chromatographic resolution and detection sensitivity. imrpress.com

Detailed Research Findings

Stable isotope dilution LC-MS/MS methods have been developed for the robust quantification of oxidized linoleic acid metabolites. In these assays, a deuterated internal standard, such as 13(S)-HODE-d₄, is added to the biological sample (e.g., plasma, tissue homogenate). mdpi.com The lipids are then extracted and saponified or directly transesterified to yield methyl esters. The resulting FAMEs are separated, typically by reverse-phase HPLC, and quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. lipidmaps.org The MRM transitions are specific for the parent and fragment ions of both the endogenous analyte (e.g., 13(S)-HODE methyl ester) and the labeled internal standard. mdpi.com

The table below summarizes typical parameters used in the quantitative analysis of the stable derivative of this compound, 13(S)-HODE, using a stable isotope-labeled internal standard.

| Analyte | Internal Standard | Analytical Method | Matrix | MRM Transition (Precursor Ion → Product Ion) | Limit of Quantification (LOQ) | Reference |

| 13(S)-HODE | 13(S)-HODE-d₄ | LC-MS/MS | Beef Tallow | Not Specified | Not Specified | mdpi.com |

| 13-HODE | 15(S)-HETE-d₈ | LC-MS/MS | Human Plasma | 295.2 → 195.2 | <0.09 ng/mL | lipidmaps.org |

| 13-HODE-G | 13-HODE-G-d₅ | LC-MS/MS | Biological Buffers | 358.00 → 261.30 | Not Specified | semanticscholar.org |

| 13-HODE-EA | 13-HODE-EA-d₄ | LC-MS/MS | Biological Buffers | 326.30 → 66.20 | Not Specified | semanticscholar.org |

This table is interactive. Click on the headers to sort the data.

The data demonstrates the high sensitivity of LC-MS/MS methods, with limits of quantification often in the picogram to low nanogram per milliliter range. lipidmaps.org The specificity is ensured by the unique MRM transitions for each compound, which allows for the differentiation of isomers like 9-HODE and 13-HODE based on their distinct fragmentation patterns. lipidmaps.orgmdpi.com The use of a corresponding stable isotope-labeled internal standard, such as 13(S)-HODE-d₄ for 13(S)-HODE, provides the most accurate quantification by accounting for any variability throughout the analytical process. nih.govcaymanchem.com

Synthetic Approaches for Research Grade 13 S Hydroperoxyoctadecadienoic Acid Methyl Ester

Enzymatic Synthesis Protocols

Enzymatic synthesis offers a highly specific and efficient route to 13(S)-HPODE methyl ester, primarily leveraging the catalytic activity of lipoxygenase enzymes.

Utilization of Soybean Lipoxygenase-1 (LOX-1) for Preparative Synthesis

Soybean lipoxygenase-1 (LOX-1) is a widely used and well-characterized enzyme for the preparation of 13(S)-HPODE. nih.govacs.org This enzyme catalyzes the dioxygenation of linoleic acid, specifically at the C-13 position, to produce 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid with high stereospecificity. nih.govresearchgate.net The wild-type soybean LOX-1 almost exclusively yields the 13S-HPODE isomer from linoleic acid. nih.gov Crude extracts from soybean flour, a rich source of LOX, have been effectively used for the synthesis of 13-HPODE, achieving significant conversion yields. mdpi.com For laboratory-scale preparations, a common method involves incubating linoleic acid with LOX-1 in a buffered solution, often at a controlled pH and temperature, while ensuring an adequate supply of oxygen. acs.orgnih.gov The resulting 13(S)-HPODE can then be esterified to its methyl ester form for further use.

The general reaction catalyzed by LOX-1 is the insertion of molecular oxygen into the linoleic acid backbone. This process is not only regiospecific but also stereospecific, yielding the (S)-enantiomer at the C-13 position. nih.gov The specificity of soybean LOX-1 makes it an invaluable tool for generating research-grade 13(S)-HPODE, avoiding the formation of a racemic mixture of hydroperoxides that would result from non-enzymatic autoxidation. wur.nl

Optimization of Reaction Conditions for Yield and Stereospecificity

Maximizing the yield and stereospecificity of this compound synthesis requires careful optimization of several reaction parameters. Key variables include pH, temperature, oxygen pressure, and the concentrations of both the enzyme and the substrate. researchgate.net

Studies have shown that the pH of the reaction medium significantly influences the activity and regioselectivity of soybean LOX-1. For instance, at pH values above 8.5, the formation of the 13(S)-hydroperoxide is favored, while lower pH levels can lead to an increase in the proportion of the 9(S)-hydroperoxide isomer. researchgate.net Temperature also plays a critical role, with lower temperatures often being employed to enhance enzyme stability and product purity. researchgate.net

Table 1: Optimized Parameters for 13(S)-HPODE Synthesis using Soybean Lipoxygenase-1

| Parameter | Optimal Value/Range | Reference |

|---|---|---|

| pH | 11 | researchgate.net |

| Temperature | 5°C | researchgate.net |

| Oxygen Pressure | 2.5 bar | researchgate.net |

| Enzyme Concentration | 4 mg/ml | researchgate.net |

| Substrate Concentration | 0.1 M | researchgate.net |

This table presents a set of optimized conditions from a specific study aimed at maximizing the synthesis of 13(S)-HPODE for subsequent chemoenzymatic reactions.

Chemoenzymatic Synthesis of Metabolites and Derivatives

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical methods to produce a wide range of metabolites and derivatives from this compound. This approach is particularly useful for generating compounds that are difficult to obtain through purely chemical or biological routes. For example, the enantiomerically pure 13(S)-HPODE produced by LOX-1 can serve as a starting material for the synthesis of other bioactive molecules like (+)-coriolic acid. researchgate.net

Enzyme Cascade Systems for Downstream Product Generation

Enzyme cascade systems involve the sequential use of multiple enzymes in a one-pot reaction to convert a starting substrate into a final product through several intermediate steps. mdpi.com This approach mimics natural metabolic pathways and offers advantages in terms of efficiency and reduced purification steps. sciepublish.com

For the generation of downstream products from linoleic acid, a cascade can be initiated with LOX-1 to produce 13(S)-HPODE. frontiersin.orgnih.gov This intermediate can then be acted upon by other enzymes, such as hydroperoxide lyase (HPL), to generate valuable aroma compounds like hexanal (B45976) and the bifunctional molecule 12-oxo-9(Z)-dodecenoic acid. frontiersin.orgnih.gov Another example involves the use of a lipase (B570770) to first hydrolyze triglycerides from vegetable oils to release linoleic acid, which is then converted by LOX-1. mdpi.com These cascade reactions can be further extended to produce a variety of oxylipins, including hydroxy fatty acids and dicarboxylic acids, which have applications as industrial fine chemicals and polymer precursors. sciepublish.comwiley.com

Chemical Synthesis Methods

While enzymatic methods offer high stereospecificity, chemical synthesis provides alternative routes to hydroperoxides, particularly when a racemic mixture is acceptable or desired for specific applications.

Photo-Oxidation for Racemic Hydroperoxides

Photo-oxidation is a chemical method used to generate racemic hydroperoxides from unsaturated fatty acids like linoleic acid. wur.nl This process typically involves the use of a sensitizer, such as methylene (B1212753) blue, which, upon irradiation with light in the presence of oxygen, generates singlet oxygen. nih.gov Singlet oxygen then reacts with the double bonds of linoleic acid methyl ester to form a mixture of hydroperoxide isomers.

Unlike enzymatic oxidation, photo-oxidation is not stereospecific and results in a racemic mixture of both R and S enantiomers. wur.nl Furthermore, it produces a variety of positional isomers, including 9-HPODE and 13-HPODE. This method is useful for generating standards for analytical purposes or when the specific stereochemistry of the hydroperoxide is not critical for the intended application.

Derivatization from the Free Acid Form to the Methyl Ester

The conversion of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HPODE) to its methyl ester is a critical step for various analytical and synthetic procedures. This derivatization enhances the stability of the compound and prepares it for further analysis or transformation. Several methods are employed for this esterification, with the choice of reagent and conditions depending on the specific research context.

One common approach involves the use of diazomethane (B1218177). This method is particularly useful for stabilizing allene (B1206475) oxides formed from 13(S)-HPODE, which are otherwise prone to hydrolysis. For instance, in the study of allene oxide synthesis, the hydroperoxide is first extracted into an organic solvent like hexane (B92381) and then treated with diazomethane for a short period at 0°C to form the methyl ester. nih.gov Similarly, in the analysis of epoxy-ketones derived from 9-HPODE, a brief treatment with ethereal diazomethane is used to convert the products to their methyl esters, minimizing side reactions with the conjugated enone system. tandfonline.com Another study also reports the use of diazomethane for the synthesis of the methyl ester of (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid. researchgate.net

Boron trifluoride in methanol (B129727) is another effective reagent for the methylation of fatty acids. A study detailing the synthesis of a nitrolinoleic acid (LNO2) methyl ester describes a procedure where LNO2 is treated with boron trifluoride/methanol at 50°C for 6 minutes. pnas.org This method could be adapted for the esterification of 13(S)-HPODE.

For the preparation of various isomeric trihydroxyoctadecenoic acids (TriHOMEs), the methyl esters are often synthesized first to facilitate purification. Normal-phase HPLC is then used to separate the erythro and threo isomers of the methyl esters. metabolomics.se

The following table summarizes common derivatization methods for converting 13(S)-HPODE and related compounds to their methyl esters:

Table 1: Derivatization Methods for Methyl Ester Synthesis

| Reagent | Conditions | Application Example | Reference |

|---|---|---|---|

| Diazomethane | Hexane solution, 0°C, 60 seconds | Stabilization of allene oxide methyl ester | nih.gov |

| Ethereal Diazomethane | Brief treatment | Formation of epoxy-ketone methyl esters | tandfonline.com |

| Diazomethane | Treatment of free acid | Synthesis of (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate methyl ester | researchgate.net |

It is important to note that the choice of derivatization agent and reaction conditions can influence the yield and purity of the final product. The stability of the hydroperoxide group must be considered, as it can be sensitive to certain reagents and temperatures.

Role of 13 S Hydroperoxyoctadecadienoic Acid and Its Methyl Ester in Cellular and Organismal Research Models

In Vitro Cellular Models

The study of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HPODE) and its methyl ester in various in vitro cellular models has revealed its significant involvement in a range of biological processes, from inflammation and metabolic regulation to cell death and proliferation.

Intestinal Epithelial Cells (e.g., Caco-2)

Caco-2 cells, a human colorectal adenocarcinoma cell line, are widely used to model the intestinal epithelium. researchgate.netmdpi.com Research using this model has shown that 13(S)-HPODE can induce pro-inflammatory responses and affect cellular integrity.

Treatment of both undifferentiated and differentiated Caco-2 cells with 13(S)-HPODE leads to a dose-dependent increase in the expression of pro-inflammatory genes such as TNF-α and MCP-1. mdpi.comnih.gov This is accompanied by an increase in the secretion of corresponding pro-inflammatory cytokines. mdpi.comnih.gov Furthermore, 13(S)-HPODE has been shown to induce apoptosis in Caco-2 cells and increase the permeability of the Caco-2 monolayer, suggesting a potential role in compromising the gut barrier. mdpi.com

Gene expression profiling of Caco-2 cells treated with 13(S)-HPODE revealed significant alterations in metabolic and signaling pathways. nih.gov Upregulated pathways include those involved in steroid hormone biosynthesis, bile secretion, and the metabolism of xenobiotics by cytochrome P450. nih.gov Additionally, pathways related to focal adhesion and PPAR signaling were also enhanced. researchgate.netnih.gov These findings suggest that exposure to 13(S)-HPODE can lead to broad physiological changes in intestinal epithelial cells, potentially contributing to the pathology of gut-related diseases. nih.gov Interestingly, the gastrointestinal-specific enzyme glutathione (B108866) peroxidase (GI-GPx) acts as a barrier, preventing the transport of 13-HPODE across an intact Caco-2 cell monolayer. nih.gov However, if the monolayer is damaged by the hydroperoxides, unmetabolized 13-HPODE can be detected on the basolateral side. nih.gov

In the context of lipid metabolism, 13-HODE, the reduced product of 13(S)-HPODE, has been shown to interfere with the assembly and secretion of triacylglycerol-rich lipoproteins in Caco-2 cells. portlandpress.com

Table 1: Effects of 13(S)-HPODE on Intestinal Epithelial Cells (Caco-2)

| Finding | Cellular Process Affected | References |

|---|---|---|

| Increased expression of TNF-α and MCP-1 | Inflammation | mdpi.comnih.gov |

| Induced apoptosis | Cell Viability | mdpi.com |

| Increased monolayer permeability | Barrier Function | mdpi.com |

| Upregulation of metabolic and signaling pathways | Gene Expression | nih.gov |

| Inhibition of triacylglycerol secretion (as 13-HODE) | Lipid Metabolism | portlandpress.com |

Endothelial Cells and Leukocytes

In vascular biology, 13(S)-HPODE and its metabolites are recognized as important signaling molecules. In endothelial cells, 13(S)-HPODE can induce the expression of heme oxygenase-1 (HO-1), a critical enzyme in the cellular stress response, although it is a less potent inducer compared to other molecules like nitrolinoleic acid. pnas.org Previous studies have also indicated that 13(S)-HPODE can promote the expression of VCAM-1 and other pro-inflammatory genes in endothelial cells. mdpi.com

The accumulation of 13(S)-HPODE has been linked to endothelial cell death (apoptosis), which is a key event contributing to the loss of vascular barrier integrity. nih.gov This process is thought to be initiated by lipid peroxidation of cell membranes and involves the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and the activation of caspases 3 and 9. nih.gov

In leukocytes, the 12/15-lipoxygenase (12/15-LO) enzyme metabolizes linoleic acid to produce 13(S)-HPODE. ahajournals.org This pathway is implicated in inflammatory responses. ahajournals.org

Tumor Cell Lines (e.g., Colon, Breast, Prostate Cancer Cells, Glioblastoma)

The role of 13(S)-HPODE and its derivatives in cancer is complex and appears to be context-dependent.

In colon cancer cell lines such as HCT116 and Caco-2, 13(S)-HPODE has been shown to promote apoptosis. researchgate.netacs.org This effect is mediated through the upregulation of p53 and p21. researchgate.net The reduced form, 13(S)-HODE, has also been demonstrated to have anti-proliferative effects in Caco-2 cells by activating PPAR-γ. portlandpress.com

In breast cancer cell lines like MCF-7 and MDA-MB-231, 13(S)-HODE, the metabolite of 13(S)-HPODE, has been found to inhibit cell growth in a dose-dependent manner. portlandpress.comresearchgate.net Studies have identified proteins in MCF7 cells that are modified by DODE, a degradation product of 13-HPODE, suggesting a mechanism of action involving protein carbonylation. nih.gov

The situation in prostate cancer appears to be different. Prostate cancer cell lines have been observed to produce high levels of 13-HODE. scielo.br In contrast to its effects in colon and breast cancer, exogenous 13-HODE has been shown to increase proliferation in PC-3 prostate cancer cells. mdpi.com

In glioblastoma (GBM) , 13(S)-HPODE has been shown to induce apoptosis in A172 cells, with morphological changes indicative of cell death. nih.gov This effect appears to be mediated through the activation of PPARγ. nih.gov However, studies on GBM cell lines also show that 13-HODE and 9-HODE can increase cell counts, suggesting a pro-tumorigenic influence. mdpi.comusp.br Inhibition of the 15-LOX enzyme, which produces 13(S)-HPODE, led to decreased migration and cell cycle arrest in GBM cells. mdpi.com

Table 2: Effects of 13(S)-HPODE and its Metabolites on Tumor Cell Lines

| Cell Line Type | Compound | Observed Effect | References |

|---|---|---|---|

| Colon Cancer (HCT116, Caco-2) | 13(S)-HPODE | Induces apoptosis via p53/p21 | researchgate.netacs.org |

| Colon Cancer (Caco-2) | 13(S)-HODE | Anti-proliferative via PPAR-γ | portlandpress.com |

| Breast Cancer (MCF-7, MDA-MB-231) | 13(S)-HODE | Inhibits cell growth | portlandpress.comresearchgate.net |

| Prostate Cancer (PC-3) | 13-HODE | Increases proliferation | mdpi.com |

| Glioblastoma (A172) | 13(S)-HPODE | Induces apoptosis via PPARγ | nih.gov |

Macrophages and Hepatocytes